molecular formula C29H25N3O2 B11478041 1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11478041
M. Wt: 447.5 g/mol
InChI Key: SNCUBBQBOPILER-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core substituted with a 2-methoxyphenyl group and a benzimidazol-2-yl group linked to a naphthalen-1-ylmethyl moiety.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the benzimidazole core with naphthalen-1-ylmethyl halide.

    Formation of the pyrrolidin-2-one ring: This can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of the 2-methoxyphenyl group: This step involves the substitution reaction where the 2-methoxyphenyl group is introduced to the pyrrolidin-2-one ring.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with similar compounds such as:

    1-(2-Methoxyphenyl)-4-[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: This compound has a similar structure but with a different position of the naphthalenyl group.

    1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]pyrrolidin-2-one: This compound differs in the position of the benzimidazole nitrogen atom.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H25N3O2/c1-34-27-16-7-6-15-26(27)31-19-22(17-28(31)33)29-30-24-13-4-5-14-25(24)32(29)18-21-11-8-10-20-9-2-3-12-23(20)21/h2-16,22H,17-19H2,1H3

InChI Key

SNCUBBQBOPILER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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